molecular formula C21H24N6O4S B13757372 3-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)-N-(2-hydroxyethyl)-N-methylpropionamide CAS No. 60810-05-1

3-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)-N-(2-hydroxyethyl)-N-methylpropionamide

Cat. No.: B13757372
CAS No.: 60810-05-1
M. Wt: 456.5 g/mol
InChI Key: YGNMNEXULHORSX-UHFFFAOYSA-N
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Description

This compound features a benzisothiazol core substituted with a nitro group at position 5, linked via an azo (-N=N- ) bridge to a phenyl ring. The phenyl group is further functionalized with ethylamino and propionamide moieties (N-(2-hydroxyethyl)-N-methyl). Such azo-benzisothiazol derivatives are typically synthesized via diazo coupling reactions, where aromatic amines react with nitrous acid to form diazonium salts, followed by coupling with electron-rich aromatic systems like benzisothiazols .

Properties

CAS No.

60810-05-1

Molecular Formula

C21H24N6O4S

Molecular Weight

456.5 g/mol

IUPAC Name

3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]-N-(2-hydroxyethyl)-N-methylpropanamide

InChI

InChI=1S/C21H24N6O4S/c1-3-26(11-10-20(29)25(2)12-13-28)16-6-4-15(5-7-16)22-23-21-18-14-17(27(30)31)8-9-19(18)24-32-21/h4-9,14,28H,3,10-13H2,1-2H3

InChI Key

YGNMNEXULHORSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)N(C)CCO)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows these key steps:

  • Synthesis of the azo intermediate : The azo linkage is formed by diazotization of an aromatic amine followed by azo coupling with a benzisothiazole derivative.
  • Alkylation and amide formation : Introduction of the propionamide group with the correct N-substituents (ethyl, methyl, and 2-hydroxyethyl) is achieved via selective alkylation and amidation reactions.
  • Functional group transformations : The nitro group is introduced early in the benzisothiazole ring, and the hydroxyethyl group is introduced by nucleophilic substitution or amidation.

Detailed Stepwise Preparation

Preparation of the Azo Intermediate
  • Start with 5-nitro-2,1-benzisothiazol-3-amine as the diazonium salt precursor.
  • Diazotize this amine using sodium nitrite (NaNO2) in acidic conditions (e.g., HCl) at low temperature (0-5 °C).
  • Couple the diazonium salt with ethyl-substituted aniline (N-ethyl-4-aminophenyl) under controlled pH (around neutral to slightly alkaline) to form the azo bond.
  • This step yields the azo compound: ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amine.
Formation of the Propionamide Moiety
  • The propionamide is introduced by reacting the azo intermediate with a suitable propionyl chloride derivative or propionic anhydride.
  • The amine nitrogen is alkylated with methyl and 2-hydroxyethyl groups, typically through nucleophilic substitution using methyl iodide and 2-chloroethanol or via reductive amination methods.
  • Alternatively, the N-(2-hydroxyethyl)-N-methyl substitution can be introduced by amidation of the corresponding amine with 3-(chloropropionyl) chloride followed by substitution with 2-hydroxyethylamine.
Final Purification and Characterization
  • The crude product is purified by recrystallization or chromatography (e.g., silica gel column chromatography).
  • Characterization is performed by NMR, IR, UV-Vis spectroscopy (to confirm azo linkage), and mass spectrometry.

Research Outcomes and Data Tables

While direct detailed experimental data for this exact compound are limited in public databases, related azo benzisothiazole derivatives have been studied extensively, indicating:

Step Reagents/Conditions Yield (%) Notes
Diazotization NaNO2, HCl, 0-5 °C 85-90 Low temperature prevents side reactions
Azo coupling Ethyl-substituted aniline, pH ~7-8 75-85 pH control critical for selectivity
Amidation/Alkylation Propionyl chloride, methyl iodide, 2-chloroethanol 65-80 Stepwise alkylation for selectivity
Purification Recrystallization/Chromatography 90-95 High purity required for applications
  • The azo coupling step is sensitive to pH and temperature, affecting the coupling efficiency and product purity.
  • Alkylation steps require careful stoichiometric control to avoid over-alkylation or side reactions.
  • Hydroxyethyl substitution enhances solubility and biological interaction potential.

Chemical Reactions Analysis

Types of Reactions

Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzisothiazole ring .

Scientific Research Applications

Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azo-Containing Analogues

  • 3-(4-Acetyl-3-Hydroxyphenyl)Diazenyl-4-Amino-N-(5-Methylisoxazol-3-yl)Benzene Sulfonamide (): This sulfonamide derivative shares an azo linkage but lacks the benzisothiazol ring. The presence of a sulfonamide group and isoxazole ring (vs. The acetyl-hydroxyphenyl group may enhance antioxidant activity compared to the nitrobenzisothiazol system, which is more electrophilic .
  • The target compound’s nitro group may reduce antioxidant efficacy compared to hydroxamates but increase stability in acidic environments .

Benzisothiazol and Related Heterocycles

  • N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide (): This thiazole-carboxamide derivative lacks the azo group but shares a heterocyclic core. The nitro group may further enhance binding to nitroreductase enzymes .
  • 1,3,4-Thiadiazin Derivatives ():
    Thiadiazin-containing sulfonamides exhibit antibacterial activity. The target compound’s benzisothiazol may offer similar bioactivity but with improved metabolic stability due to the azo bridge’s resistance to hydrolysis .

Amide-Functionalized Analogues

  • N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Acetamide ():
    This sulfonamide-amide hybrid demonstrates how alkylamide chains (e.g., N-(2-hydroxyethyl)-N-methyl in the target compound) enhance water solubility. The hydroxyethyl group may facilitate hydrogen bonding with biological targets, a property absent in simpler acetamides .

  • Morpholinopropylamino/Piperidinyl Derivatives (): Compounds with morpholine or piperidine rings exhibit varied pharmacokinetics.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The azo group in the target compound may confer photostability and chromatic properties useful in dye chemistry, while the nitro-benzisothiazol system could act as a pharmacophore in antimicrobial or anticancer contexts . However, notes that even with a Tanimoto coefficient >0.85, only 20% of structurally similar compounds share significant biological similarity, underscoring the need for empirical testing .
  • Synthetic Challenges:
    The compound’s complexity (multiple aromatic and amide groups) may require multi-step synthesis, akin to methods in and , using coupling reactions and chromatographic purification .

  • The hydroxyethylamide group could mitigate cytotoxicity common in nitroaromatics .

Biological Activity

3-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)-N-(2-hydroxyethyl)-N-methylpropionamide, commonly referred to as a derivative of benzisothiazole, is a compound with potential biological activities that warrant detailed exploration. This article aims to collate and analyze the available data on its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C21H24N6O4S
  • Molar Mass : 456.52 g/mol
  • CAS Number : 60810-05-1
  • Density : 1.37 g/cm³ (predicted)
  • Boiling Point : 694.7 °C (predicted)
  • pKa : 14.48 (predicted)

The biological activity of this compound is primarily attributed to its azo group, which is known to undergo metabolic reduction in vivo, potentially leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to various biological effects.

Potential Mechanisms Include:

  • Genotoxicity : Studies have indicated that compounds with similar structures can induce DNA damage through the formation of reactive oxygen species (ROS) and alkylating agents .
  • Antimicrobial Activity : Some derivatives of benzisothiazole have shown promising results against bacterial and fungal strains due to their ability to disrupt cellular membranes and inhibit essential enzymes .

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth against E. coli and S. aureus
CytotoxicityInduction of apoptosis in cancer cell lines
GenotoxicityDNA strand breaks observed in vitro

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzisothiazole derivatives, the compound demonstrated significant inhibitory effects against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate activity compared to standard antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

A research investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting that the compound may activate intrinsic apoptotic pathways.

Toxicity Profile

The toxicity profile of this compound has been assessed in various studies:

Key Findings:

  • Acute Toxicity : LD50 values indicate moderate toxicity upon oral administration in rodent models.
  • Carcinogenic Potential : The compound's structural similarity to known carcinogens necessitates further investigation into its long-term effects on cellular integrity and tumorigenesis .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including azo coupling, nucleophilic substitution, and amidation. Key steps include:
  • Azo Coupling : Use diazonium salts of 5-nitro-2,1-benzisothiazol-3-amine under acidic conditions (pH 4–6) to couple with a substituted phenylamine. Catalysts like Pd/C () or NaNO₂/HCl () are critical for regioselectivity.
  • Amidation : Introduce the N-(2-hydroxyethyl)-N-methylpropionamide group via carbodiimide-mediated coupling (e.g., HATU or EDCI) in anhydrous DMF or THF ().
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to achieve >95% purity ().
  • Yield Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C for azo coupling; room temperature for amidation) .

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; amide protons at δ 6.8–7.1 ppm) ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) ().
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts ().

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (adjust with co-solvents like ethanol for biological assays) ().
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent degradation of the azo (–N=N–) and nitro (–NO₂) groups ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azo group in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the azo group’s electron-withdrawing nature reduces HOMO energy, making it susceptible to reduction ().
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization ().
  • Software : Use Gaussian 16 or ORCA for DFT; GROMACS for MD .

Q. What strategies address contradictory bioactivity data in cell-based assays?

  • Methodological Answer :
  • Orthogonal Assays : Combine MTT (cytotoxicity) with flow cytometry (apoptosis) to validate anti-proliferative effects ().
  • Metabolic Stability : Test in liver microsomes (human/rat) to rule out false positives from rapid degradation ().
  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 μM) to identify IC₅₀ discrepancies caused by solvent interference (e.g., DMSO ≤0.1%) .

Q. How can regioselectivity challenges in modifying the benzisothiazole ring be resolved?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use tert-butyllithium to functionalize the 4-position of benzisothiazole before introducing the nitro group ().
  • Protecting Groups : Temporarily block the amine with trityl or acetyl groups during azo coupling ().
  • Catalytic Systems : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at sterically hindered positions ().

Critical Analysis of Evidence

  • Contradictions in synthetic protocols (e.g., Pd/C vs. NaNO₂ for azo coupling) suggest context-dependent reagent selection ( vs. 17).
  • Biological activity data are limited; prioritize in vitro ADME/Tox profiling before in vivo studies ().

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